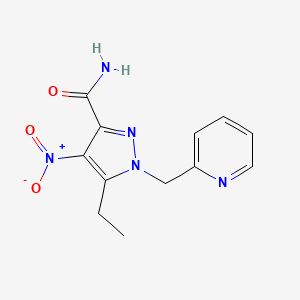
2-Acetamido-2-deoxy-d-glucuronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-d-glucuronic acid is a derivative of glucuronic acid, where the hydroxyl group at the second carbon is replaced by an acetamido group. This compound is significant in various biochemical and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-d-glucuronic acid typically involves the acetylation of 2-amino-2-deoxy-d-glucuronic acid. One common method is the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . Another approach involves the use of 2-acetamido-2-deoxy-d-glucono-1,5-lactone, which can be used in sugar science research .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar chemical reactions as in laboratory settings, optimized for higher yields and purity.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-d-glucuronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucuronic acid derivatives, while reduction may produce glucosamine derivatives.
科学研究应用
2-Acetamido-2-deoxy-d-glucuronic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 2-acetamido-2-deoxy-d-glucuronic acid involves its incorporation into glycosaminoglycans and other polysaccharides. It acts as a substrate for various enzymes, facilitating the synthesis and modification of these complex molecules . The molecular targets include enzymes involved in carbohydrate metabolism and glycosylation pathways.
相似化合物的比较
Similar Compounds
UDP-2-acetamido-2-deoxy-alpha-d-glucuronic acid: This compound is similar in structure but has a uridine diphosphate group attached.
2-Acetamido-2-deoxy-d-glucono-1,5-lactone: This lactone form is used in sugar science research.
2-Acetamido-2-deoxy-beta-d-glucopyranosylamine: This compound is used as a building block in synthetic reactions.
Uniqueness
2-Acetamido-2-deoxy-d-glucuronic acid is unique due to its specific acetamido substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C8H13NO7 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14)/t3-,4-,5+,6+,8?/m1/s1 |
InChI 键 |
KSOXQRPSZKLEOR-OEGLBHDSSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
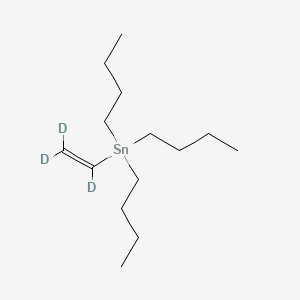
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
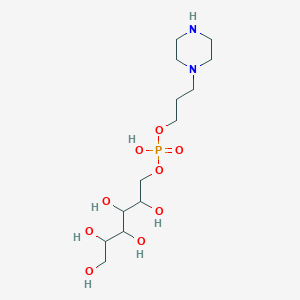
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
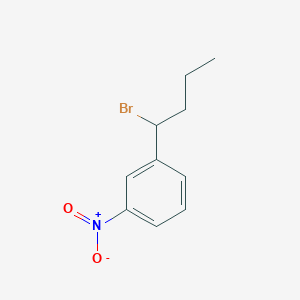
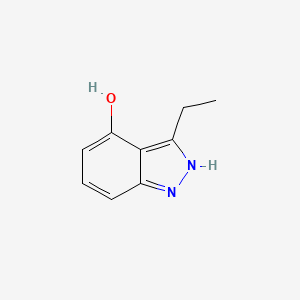
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
